5-Bromo-8-(propan-2-yloxy)quinoline
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Overview
Description
5-Bromo-8-(propan-2-yloxy)quinoline: is an organic compound belonging to the quinoline family It is characterized by a bromine atom at the 5th position and a propan-2-yloxy group at the 8th position on the quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-8-(propan-2-yloxy)quinoline typically involves the bromination of 8-(propan-2-yloxy)quinoline. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform. The reaction conditions often require controlled temperatures to ensure selective bromination at the 5th position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yields and purity. The final product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 5-Bromo-8-(propan-2-yloxy)quinoline can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the quinoline ring.
Coupling Reactions: It can engage in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in organic solvents.
Major Products: The major products formed depend on the specific reactions. For example, nucleophilic substitution can yield derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
Chemistry: 5-Bromo-8-(propan-2-yloxy)quinoline is used as a building block in organic synthesis
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as an antimicrobial and anticancer agent. Its derivatives have shown promising activity against various pathogens and cancer cell lines.
Industry: The compound is used in the development of materials with specific electronic and optical properties. It is also investigated for its role in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 5-Bromo-8-(propan-2-yloxy)quinoline in biological systems involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the quinoline ring play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The propan-2-yloxy group enhances the compound’s solubility and bioavailability.
Comparison with Similar Compounds
5-Bromoquinoline: Lacks the propan-2-yloxy group, making it less soluble and potentially less bioavailable.
8-(Propan-2-yloxy)quinoline: Lacks the bromine atom, which may reduce its reactivity and binding affinity to certain targets.
5-Chloro-8-(propan-2-yloxy)quinoline: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and biological activity.
Uniqueness: 5-Bromo-8-(propan-2-yloxy)quinoline is unique due to the presence of both the bromine atom and the propan-2-yloxy group, which confer distinct chemical and biological properties
Properties
IUPAC Name |
5-bromo-8-propan-2-yloxyquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO/c1-8(2)15-11-6-5-10(13)9-4-3-7-14-12(9)11/h3-8H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHKZJOFOGXUSBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C2C(=C(C=C1)Br)C=CC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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